1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
Bavachromene is an isoprenylated chalcone, a type of natural compound found in the seeds of Psoralea corylifolia, a plant commonly used in traditional Chinese medicine . This compound exhibits various biological activities, including estrogenic and antimicrobial properties . It has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bavachromene can be synthesized through the extraction of Psoralea corylifolia seeds. The process involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound . The seeds are typically subjected to ethanol extraction, followed by chromatographic separation to obtain bavachromene in its pure form .
Industrial Production Methods: Industrial production of bavachromene involves large-scale extraction from Psoralea corylifolia seeds. The process includes drying and grinding the seeds, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to yield bavachromene .
Chemical Reactions Analysis
Types of Reactions: Bavachromene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in reactions with common reagents such as nitric oxide and prostaglandin E2 .
Common Reagents and Conditions:
Oxidation: Bavachromene can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of bavachromene, such as hydroxylated or halogenated compounds .
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other bioactive compounds.
- Studied for its unique chemical properties and reactivity .
Biology:
- Exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics .
- Shows estrogenic activity, which could be useful in hormone replacement therapies .
Medicine:
- Investigated for its neuroprotective effects, particularly in the context of Alzheimer’s disease and Parkinson’s disease .
- Potential anti-inflammatory agent due to its ability to inhibit nitric oxide and prostaglandin E2 production .
Industry:
- Used in the development of natural health products and supplements.
- Potential applications in the cosmetic industry due to its antioxidant properties .
Mechanism of Action
Bavachromene exerts its effects through various molecular targets and pathways:
Estrogenic Activity: Bavachromene binds to estrogen receptors, modulating the expression of estrogen-responsive genes.
Anti-inflammatory Effects: It inhibits the degradation of inhibitory-κBα (I-κBα), thereby reducing the activation of nuclear factor κB (NF-κB) and subsequent production of pro-inflammatory cytokines.
Neuroprotective Effects: Bavachromene protects neuronal cells by inhibiting the production of nitric oxide and prostaglandin E2, which are involved in neuroinflammation.
Comparison with Similar Compounds
Bavachromene shares structural similarities with other isoprenylated chalcones and flavonoids. Some of the similar compounds include:
Isobavachromene: Similar in structure but differs in the position of the isoprenyl group.
Xanthohumol C: Another prenylated chalcone with similar biological activities.
Dorsmanin A: A compound with similar antimicrobial properties.
Uniqueness: Bavachromene is unique due to its dual estrogenic and antimicrobial activities, which are not commonly found together in other similar compounds . Its ability to modulate multiple biological pathways makes it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPURLGLYLCBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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